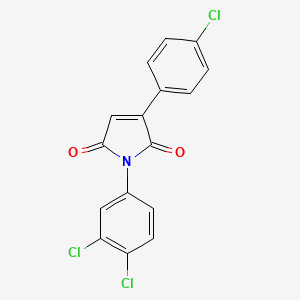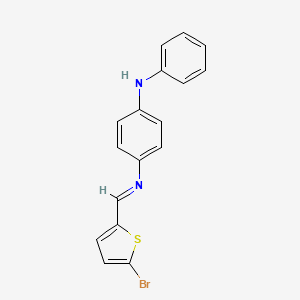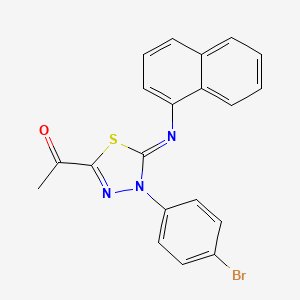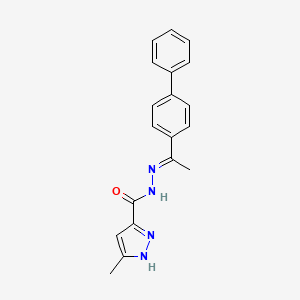
3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and a dihydropyrrole-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to cyclization to form the dihydropyrrole-dione core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Uniqueness
3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the specific arrangement of chlorinated phenyl groups and the dihydropyrrole-dione core
Propiedades
Fórmula molecular |
C16H8Cl3NO2 |
|---|---|
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H8Cl3NO2/c17-10-3-1-9(2-4-10)12-8-15(21)20(16(12)22)11-5-6-13(18)14(19)7-11/h1-8H |
Clave InChI |
YVZLIICJQUFRHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate](/img/structure/B11531925.png)


![N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B11531934.png)
![4-tert-butyl-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11531942.png)
![3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11531943.png)
![2-[(2E)-2-(methylimino)-4-oxo-3-(propan-2-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B11531946.png)
![(1S,2S,3aR)-7-chloro-1-[(2-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11531959.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11531962.png)


![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11531977.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11531982.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11531998.png)
